molecular formula C9H12N2O2 B1329874 4-Ethoxybenzhydrazide CAS No. 58586-81-5

4-Ethoxybenzhydrazide

Cat. No. B1329874
CAS RN: 58586-81-5
M. Wt: 180.2 g/mol
InChI Key: STTILZBQLOSDNQ-UHFFFAOYSA-N
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Description

The compound 4-Ethoxybenzhydrazide is a derivative of benzhydrazide with an ethoxy group attached to the para position of the benzene ring. While the provided papers do not directly discuss 4-Ethoxybenzhydrazide, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 4-Ethoxybenzhydrazide.

Synthesis Analysis

The synthesis of benzhydrazide derivatives typically involves the reaction of an appropriate aldehyde with benzhydrazide. For example, (E)-N'-(4-Benz­yloxy-3-methoxy­benzyl­idene)benzohydrazide was prepared by reacting 4-benzyloxy-3-methoxy­benzaldehyde with benzohydrazide . Similarly, 4-Ethoxybenzhydrazide could be synthesized by condensation of 4-ethoxybenzal

Scientific Research Applications

1. Applications in Metal Complex Synthesis

4-Ethoxybenzhydrazide and its derivatives have shown promise in the synthesis of metal complexes. For instance, research has explored the use of hydrazone-related ligands derived from benzhydrazides in forming various nickel(II) complexes (Vrdoljak et al., 2023). These compounds exhibit diverse nuclearities and geometries, ranging from mononuclear complexes to more complex acetato- and phenoxido-bridged clusters.

2. Role in Solid Phase Microextraction

Benzhydrazide derivatives have been applied in the construction of covalent organic frameworks (COFs) for solid phase microextraction (SPME). This method, using 4-hydroxybenzhydrazide as a modulating agent, has been effective in the extraction of phthalate esters, enhancing extraction efficiency significantly (Guo et al., 2019).

3. Antiparasitic Activity

Some copper(II) complexes containing 4-methoxybenzhydrazide have demonstrated promising in vitro anti-Trypanosoma cruzi activity, surpassing the effectiveness of traditional antichagasic drugs. These findings open up possibilities for developing new therapeutic agents for Chagas disease (Paixão et al., 2019).

4. Spectroscopic Studies

The use of 4-hydroxybenzhydrazide in spectroscopic studies has provided insights into molecular structures and vibrational frequencies. This compound has been a subject of theoretical studies, aiding in understanding its vibrational spectrum and interactions between molecules (Li et al., 2013).

5. Polymer Synthesis

Research into the synthesis of ordered polymers has incorporated 4-aminobenzhydrazide, demonstrating the potential of benzhydrazide derivatives in the development of novel polymers (Haba et al., 1998).

6. Antimicrobial and Antituberc

ular PropertiesStudies have shown that compounds derived from benzhydrazides, including 4-hydroxybenzhydrazide, exhibit significant antimicrobial and antitubercular activities. This includes their effectiveness against bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Tatipamula & Vedula, 2019).

7. Anticancer Activity

Recent studies have explored the synthesis and characterization of hydrazide-hydrazones derived from ethyl paraben, including 4-hydroxybenzhydrazide derivatives. These compounds have been evaluated for anticancer activity, particularly against liver cancer cell lines, demonstrating potential as novel anticancer agents (Han et al., 2020).

8. Crystal Structure Analysis

The synthesis of Schiff bases, such as those incorporating 4-hydroxybenzhydrazide, has facilitated the study of crystal structures. These studies have provided valuable insights into the molecular and crystal structure of these compounds, aiding in understanding their properties and potential applications (Rassem & Nour, 2016).

Safety And Hazards

4-Ethoxybenzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-ethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTILZBQLOSDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207302
Record name 4-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzhydrazide

CAS RN

58586-81-5
Record name 4-Ethoxybenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058586815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Bhaskar, V Nithya, VG Vidhya - J. Chem. Pharm. Res, 2011 - researchgate.net
The aim of the this study was to identify the phytochemical constituents of Mucuna pruriens extract by Gas Chromatography–Mass Spectrophotography (GC-MS) and to evaluate the …
Number of citations: 42 www.researchgate.net
J Matysiak, A Nasulewicz, M Pełczyńska… - European Journal of …, 2006 - Elsevier
A series of new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles has been synthesised and evaluated for their antiproliferative activity. The compounds were prepared by the …
Number of citations: 117 www.sciencedirect.com
J Legocki, J Matysiak, A Niewiadomy… - Journal of agricultural …, 2003 - ACS Publications
Twenty-six compounds, derivatives of amides, hydrazines, hydrazides, hydrazones, and semicarbazides, with a 2,4-dihydroxythiobenzoyl moiety, were synthesized from sulfinyl-bis(2,4-…
Number of citations: 20 pubs.acs.org
K Shrestha, D Singh Saud, S Pant, HA Jan… - Ethnobotany of the …, 2021 - Springer
Carpogon capitatus Roxb.; Carpogon niveus Roxb.; Carpopogon pruriens (L.) Roxb.; Dolichos pruriens L.; Marcanthus cochinchinense Lour.; Mucuna atropurpurea sensu auct.; …
Number of citations: 0 link.springer.com
K Shrestha, DS Saud, S Pant, RM Kunwar, HA Jan… - 2021 - researchgate.net
Mucuna pruriens: Semiwoody twining vines. Stems and branchlets slender, with dense long fine hairs and often coarser longer hairs, later glabrous. Leaves up to 46 cm; petiole 8–26 …
Number of citations: 0 www.researchgate.net
Q Liu, W Bian, H Shi, L Fan, S Shuang… - Organic & …, 2013 - pubs.rsc.org
… It was then gradually added to 10 mL CHCl 3 containing 4-ethoxybenzhydrazide (2.18 g, 12.1 mmol) and 1.1 mL pyridine. The mixture was stirred under reflux for 3 h and concentrated …
Number of citations: 16 pubs.rsc.org

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